molecular formula C23H18Cl2N2O6 B3002255 methyl 3-(benzoylamino)-6-(2-{[(2,4-dichlorobenzyl)oxy]imino}ethyl)-2-oxo-2H-pyran-5-carboxylate CAS No. 303986-17-6

methyl 3-(benzoylamino)-6-(2-{[(2,4-dichlorobenzyl)oxy]imino}ethyl)-2-oxo-2H-pyran-5-carboxylate

Cat. No.: B3002255
CAS No.: 303986-17-6
M. Wt: 489.31
InChI Key: JTHQKVFFRJNFLO-KALUYTGESA-N
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Description

This compound features a 2H-pyran core substituted at positions 3, 5, and 5. Key structural elements include:

  • Position 5: A methyl ester (-COOCH₃), influencing solubility and metabolic stability.
  • Position 6: A 2-{[(2,4-dichlorobenzyl)oxy]imino}ethyl group, introducing a chlorine-rich aromatic system and an oxime ether linkage. This moiety may enhance lipophilicity and modulate electronic properties.

Properties

IUPAC Name

methyl 5-benzamido-2-[(2Z)-2-[(2,4-dichlorophenyl)methoxyimino]ethyl]-6-oxopyran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18Cl2N2O6/c1-31-22(29)17-12-19(27-21(28)14-5-3-2-4-6-14)23(30)33-20(17)9-10-26-32-13-15-7-8-16(24)11-18(15)25/h2-8,10-12H,9,13H2,1H3,(H,27,28)/b26-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTHQKVFFRJNFLO-KALUYTGESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(OC(=O)C(=C1)NC(=O)C2=CC=CC=C2)CC=NOCC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=C(OC(=O)C(=C1)NC(=O)C2=CC=CC=C2)C/C=N\OCC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18Cl2N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 3-(benzoylamino)-6-(2-{[(2,4-dichlorobenzyl)oxy]imino}ethyl)-2-oxo-2H-pyran-5-carboxylate (CAS No. 303986-17-6) is a synthetic compound with potential biological activities that have garnered attention in recent research. This article provides an in-depth analysis of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

PropertyValue
Molecular FormulaC23H18Cl2N2O6
Molecular Weight489.3 g/mol
Density1.37 ± 0.1 g/cm³
pKa9.41 ± 0.20

The compound's structure suggests it may interact with various biological targets due to the presence of functional groups such as the benzoylamino and imino moieties. These groups are known to influence biological activity through:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes like tyrosinase activity, which is crucial in melanin synthesis.
  • Receptor Modulation: It could act as an antagonist or agonist at certain receptors, influencing cellular signaling pathways.

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. Antioxidants are vital in reducing oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders.

Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin biosynthesis; thus, inhibitors of this enzyme can be used for skin whitening agents or to treat hyperpigmentation disorders. Preliminary studies suggest that this compound may exhibit inhibitory effects on tyrosinase, similar to other derivatives tested in vitro.

Case Studies and Research Findings

  • In Vitro Studies on Tyrosinase Activity:
    • A study assessed the inhibitory effects of various derivatives on mushroom tyrosinase. The results indicated that certain structural modifications could enhance or diminish inhibitory activity (IC50 values ranging from sub-micromolar to over 300 µM) .
    • The introduction of hydroxyl groups at specific positions on the aromatic ring significantly increased the compound's potency against tyrosinase .
  • Antioxidant Studies:
    • A comparative analysis demonstrated that compounds with similar structures displayed varying degrees of antioxidant activity, with some exhibiting IC50 values lower than standard antioxidants like ascorbic acid .
  • Safety and Toxicology:
    • Toxicological assessments are crucial for evaluating the safety profile of new compounds. Preliminary data indicate a moderate safety profile for related compounds, but further studies are needed to ascertain the safety of this compound specifically.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyran-Based Analogues (e.g., Ethyl 2-Amino-6-(5-Amino-3-Hydroxy-1H-Pyrazol-1-yl)-5-Cyano-4-Phenyl-4H-Pyran-3-Carboxylate)

Property Target Compound Ethyl 2-Amino-6-(5-Amino-3-Hydroxy-1H-Pyrazol-1-yl)-5-Cyano-4-Phenyl-4H-Pyran-3-Carboxylate
Core Structure 2H-Pyran with 2-oxo group 4H-Pyran with 3-carboxylate and 5-cyano groups
Position 3 Benzoylamino (-NHCOC₆H₅) Ethyl ester (-COOCH₂CH₃)
Position 6 2-{[(2,4-Dichlorobenzyl)oxy]imino}ethyl 5-Amino-3-hydroxy-1H-pyrazol-1-yl
Key Functional Groups Oxime ether, dichlorobenzyl, methyl ester Cyano, amino, hydroxy, ethyl ester
Potential Properties High lipophilicity (Cl substituents); potential hydrolytic stability (methyl ester) Enhanced hydrogen bonding (amino/hydroxy); lower lipophilicity (polar cyano group)

Discussion: The target compound’s dichlorobenzyl group increases lipophilicity compared to the polar cyano and amino groups in the analogue . The oxime ether linkage may confer tautomerism or hydrolytic sensitivity, whereas the pyrazole substituent in the analogue could enhance intermolecular hydrogen bonding, influencing crystal packing .

Thiazolo[3,2-a]Pyrimidine Carboxylates (e.g., Ethyl 7-Methyl-3-Oxo-5-Phenyl-2-(2,4,6-Trimethoxybenzylidene)-2,3-Dihydro-5H-Thiazolo[3,2-a]Pyrimidine-6-Carboxylate)

Property Target Compound Thiazolo[3,2-a]Pyrimidine Derivative
Core Structure 2H-Pyran Thiazolo[3,2-a]pyrimidine (fused thiazole-pyrimidine)
Aromatic Substituents 2,4-Dichlorobenzyl (electron-withdrawing) 2,4,6-Trimethoxybenzylidene (electron-donating)
Ester Group Methyl ester (-COOCH₃) Ethyl ester (-COOCH₂CH₃)
Key Functional Groups Oxime ether, dichlorobenzyl Benzylidene (conjugated double bond), trimethoxy, thiazole

The target’s dichlorobenzyl group enhances electron-withdrawing effects, whereas the trimethoxybenzylidene group in the analogue donates electrons, affecting solubility and π-π stacking interactions. Methyl esters (target) typically hydrolyze slower than ethyl esters (analogue), impacting bioavailability .

Dichloro-Substituted Analogues (e.g., Benzyl 2-(4-(Dimethylamino)Benzylidene)-7-Methyl-3-Oxo-5-(Thiophen-2-yl)-3,5-Dihydro-2H-Thiazolo[3,2-a]Pyrimidine-6-Carboxylate)

Property Target Compound Dichloro-Substituted Thiazolo-Pyrimidine
Dichloro Position 2,4-Dichlorobenzyl (benzyl ring) Not directly dichloro-substituted; thiophene and dimethylamino groups present
Core Structure Pyran Thiazolo[3,2-a]pyrimidine
Electronic Effects Strong electron-withdrawing (Cl) Electron-donating (dimethylamino) and π-acidic (thiophene)

Discussion: The target’s dichlorobenzyl group increases electrophilicity and lipophilicity, favoring membrane permeability in biological systems. In contrast, the dimethylamino and thiophene groups in the analogue may enhance solubility and metal-binding capacity . Dichloro substitution on benzyl (target) vs. pyridine (e.g., [2-[(3,5-dichloro-6-methylpyridin-2-yl)amino]-2-oxoethyl] esters ) alters steric and electronic profiles, with pyridine-based systems offering stronger dipole moments.

Ester Group Variations

Ester Type Example Compound Hydrolytic Stability Lipophilicity (LogP)
Methyl Ester (Target) Target compound Moderate High (Cl substituents)
Ethyl Ester Compound 11b Lower than methyl Moderate
Benzyl Ester Benzyl 2-(4-(dimethylamino)benzylidene)... Low (steric hindrance) Very high

Discussion : Methyl esters (target) balance hydrolytic stability and lipophilicity, whereas benzyl esters (e.g., ) offer extreme lipophilicity but rapid enzymatic cleavage. Ethyl esters (e.g., ) provide intermediate properties, often used in prodrug design.

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